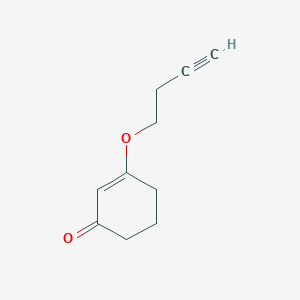
3-(But-3-yn-1-yloxy)cyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-yn-1-yloxy)cyclohex-2-enone, also known as YneA, is a small molecule inhibitor that has gained significant attention in the field of chemical biology. YneA is a potent inhibitor of bacterial cell growth and has shown promising results in various scientific research applications.
Mechanism Of Action
The mechanism of action of 3-(But-3-yn-1-yloxy)cyclohex-2-enone involves the inhibition of bacterial cell growth by targeting the bacterial cell wall. 3-(But-3-yn-1-yloxy)cyclohex-2-enone binds to and inhibits the activity of the bacterial enzyme MurA, which is essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The inhibition of MurA leads to the disruption of the bacterial cell wall, resulting in bacterial cell death.
Biochemical and Physiological Effects:
3-(But-3-yn-1-yloxy)cyclohex-2-enone has been shown to have minimal toxicity to mammalian cells, making it a potential candidate for the development of new antibiotics. Moreover, 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been found to be effective against antibiotic-resistant bacterial strains, making it a promising candidate for the treatment of bacterial infections.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(But-3-yn-1-yloxy)cyclohex-2-enone in lab experiments include its ease of synthesis, its potent inhibitory activity against bacterial cell growth, and its minimal toxicity to mammalian cells. However, the limitations of using 3-(But-3-yn-1-yloxy)cyclohex-2-enone in lab experiments include its relatively low solubility in aqueous solutions and its instability under certain conditions.
Future Directions
For the research and development of 3-(But-3-yn-1-yloxy)cyclohex-2-enone include the optimization of its chemical structure, the identification of new bacterial targets, and the development of new delivery methods.
Synthesis Methods
The synthesis of 3-(But-3-yn-1-yloxy)cyclohex-2-enone involves a series of chemical reactions, including the coupling of but-3-yn-1-ol with cyclohex-2-enone, followed by the dehydration of the resulting alcohol to form the final product. The synthesis of 3-(But-3-yn-1-yloxy)cyclohex-2-enone is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
3-(But-3-yn-1-yloxy)cyclohex-2-enone has shown promising results in various scientific research applications, including the study of bacterial cell growth and the development of new antibiotics. 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. Moreover, 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been found to be effective against antibiotic-resistant bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
118824-34-3 |
|---|---|
Product Name |
3-(But-3-yn-1-yloxy)cyclohex-2-enone |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-but-3-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,8H,3-7H2 |
InChI Key |
XHANRPLXJVTJPZ-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=CC(=O)CCC1 |
Canonical SMILES |
C#CCCOC1=CC(=O)CCC1 |
synonyms |
2-Cyclohexen-1-one,3-(3-butynyloxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




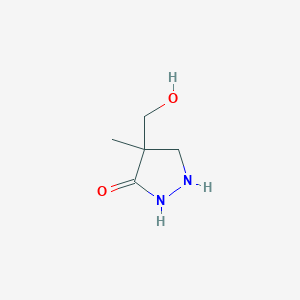
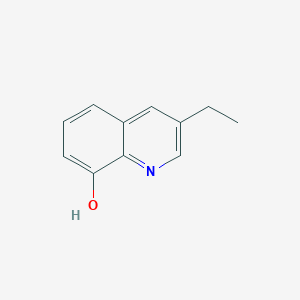

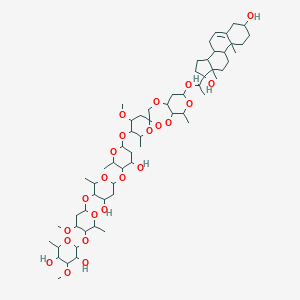
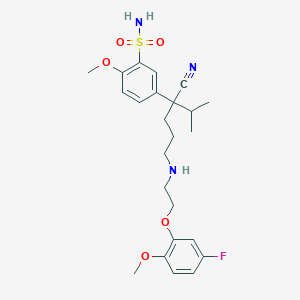
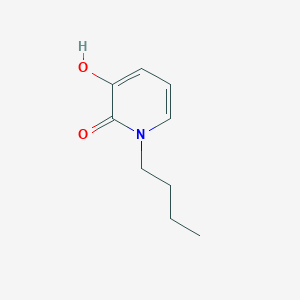

![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)

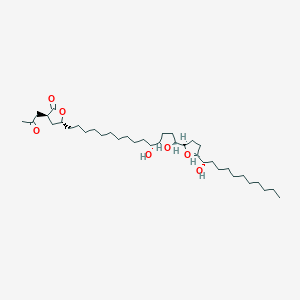

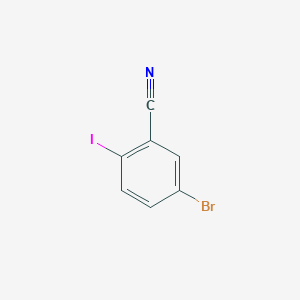
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)